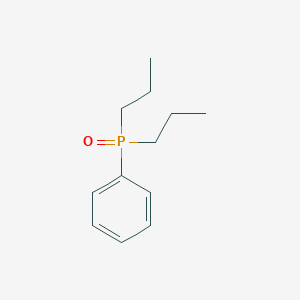

Oxo(phenyl)dipropyl-lambda~5~-phosphane

Description

Oxo(phenyl)dipropyl-λ⁵-phosphane is an organophosphorus compound characterized by a pentavalent phosphorus center (λ⁵-phosphorane) bonded to an oxygen atom (oxo group), a phenyl ring, and two propyl groups. This structure confers unique electronic and steric properties, making it relevant in catalysis, materials science, and medicinal chemistry. The oxo group enhances electrophilicity at the phosphorus center, while the phenyl and propyl substituents modulate solubility and reactivity.

Properties

CAS No. |

66232-91-5 |

|---|---|

Molecular Formula |

C12H19OP |

Molecular Weight |

210.25 g/mol |

IUPAC Name |

dipropylphosphorylbenzene |

InChI |

InChI=1S/C12H19OP/c1-3-10-14(13,11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |

InChI Key |

HXRVBPGQMACZOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCP(=O)(CCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Procedure:

Synthesis of dipropylphosphine oxide :

Coupling with bromobenzene :

Key Advantages:

- Ligand-free Pd catalysis reduces costs.

- Solvent-free conditions align with green chemistry principles.

Sequential alkylation of phenyl-H-phosphinic acid (C₆H₅PH(O)OH) enables controlled introduction of propyl groups:

Procedure:

Monoalkylation :

Dialkylation :

Limitations:

- Requires strict stoichiometric control to avoid over-alkylation.

Grignard Reaction with Phenylphosphonous Dichloride

Classical Grignard methodology provides a direct route:

Procedure:

Reaction setup :

- Phenylphosphonous dichloride (C₆H₅PCl₂) reacts with propyl magnesium bromide (2 equivalents) in dry THF at −78°C.

- Quenching with ammonium chloride yields dipropylphenylphosphine.

Oxidation :

Mechanistic Insight:

- The Grignard reagent displaces chloride ions sequentially, forming P–C bonds. Oxidation proceeds via nucleophilic attack of peroxide on phosphorus.

Oxidation of Dipropylphenylphosphine

For pre-synthesized dipropylphenylphosphine, oxidation is straightforward:

Procedure:

Applications:

- Ideal for small-scale laboratory synthesis due to high efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Key Limitations |

|---|---|---|---|---|

| Hirao Reaction | 80 | High | Moderate | Requires Pd catalyst |

| Alkylation | 75–80 | Moderate | High | Multi-step, stoichiometric |

| Grignard Reaction | 65–70 | Low | Low | Sensitive to moisture |

| Phosphine Oxidation | >95 | High | High | Requires pre-formed phosphine |

Chemical Reactions Analysis

Types of Reactions

Oxo(phenyl)dipropyl-lambda~5~-phosphane can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or remove it entirely.

Substitution: The phenyl and propyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, oxygen.

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of phosphine oxides.

Reduction: Formation of phosphines or phosphine hydrides.

Substitution: Formation of new organophosphorus compounds with different substituents.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Potential use in studying phosphorus-containing biomolecules and their interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Used in the synthesis of other organophosphorus compounds and materials.

Mechanism of Action

The mechanism by which Oxo(phenyl)dipropyl-lambda~5~-phosphane exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In biological systems, it may interact with enzymes or other proteins, affecting their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between Oxo(phenyl)dipropyl-λ⁵-phosphane and related λ⁵-phosphoranes:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The oxo group in Oxo(phenyl)dipropyl-λ⁵-phosphane increases electrophilicity compared to thioxo or methoxy groups in other λ⁵-phosphoranes, which may influence reactivity in nucleophilic substitutions .

- Steric Effects : Propyl groups in the target compound provide moderate steric bulk, whereas triphenylphosphane in gold(I) complexes (e.g., compounds 5 and 6 in ) offers greater steric hindrance, affecting metal-ligand binding efficiency.

Physicochemical Properties

Solubility and Stability

- Oxo(phenyl)dipropyl-λ⁵-phosphane is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its oxo and aryl groups. This contrasts with thioxo-containing analogs (e.g., Dimethoxy-(3-methyl-4-methylsulfanyl-phenoxy)-thioxo-λ⁵-phosphane), where thioxo and arylthioether groups enhance solubility in nonpolar solvents .

Thermal and Chemical Stability

λ⁵-Phosphoranes with oxo groups generally exhibit higher thermal stability than thioxo derivatives due to stronger P=O bonds. However, the presence of propyl groups may reduce stability compared to aryl-substituted analogs like triphenylphosphane gold(I) complexes .

Enzyme Inhibition

- Gold(I) Phosphane Complexes : Compounds 5 and 6 (triphenylphosphane gold(I) derivatives) inhibit dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), with IC₅₀ values as low as 3.46 µM in MDA-MB231 cells . The P-Au-N coordination environment is critical for activity, suggesting that analogous phosphorus centers in Oxo(phenyl)dipropyl-λ⁵-phosphane could interact with similar enzyme targets if appropriately functionalized.

- Binding to Biomolecules : Gold(I) phosphane complexes exhibit strong binding to serum proteins (Ksv ~10⁴ M⁻¹) and weak DNA interactions, a trend likely shared by Oxo(phenyl)dipropyl-λ⁵-phosphane due to its lipophilic aryl and alkyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.